Methyl-o-chlorophenyldichlorosilane
Description
Methylphenyldichlorosilane (CAS 149-74-6) is an organosilicon compound with the molecular formula C₇H₈Cl₂Si and a molecular weight of 191.13 g/mol . Structurally, it consists of a silicon atom bonded to a methyl group, a phenyl group, and two chlorine atoms. This compound is highly reactive due to the presence of chlorides, making it a key intermediate in synthesizing silicone polymers and functionalized siloxanes.
Properties
IUPAC Name |
dichloro-(2-chlorophenyl)-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMWOTCBNDDVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-o-chlorophenyldichlorosilane can be synthesized through the direct reaction of methyl chloride with a silicon-copper alloyThe reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the exposure of technical grade silicon to hydrogen chloride.
Chemical Reactions Analysis
Types of Reactions
Methyl-o-chlorophenyldichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrogen chloride and siloxanes.
Reduction: Can be converted to hydrides using lithium aluminium hydride.
Substitution: Reacts with other reagents to replace chlorine atoms with different functional groups.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.
Substitution: Various reagents, such as organolithium or Grignard reagents, can be used to replace chlorine atoms.
Major Products Formed
Hydrolysis: Produces siloxanes and hydrogen chloride.
Reduction: Forms silane and aluminium chloride.
Substitution: Results in the formation of organosilicon compounds with different functional groups.
Scientific Research Applications
Methyl-o-chlorophenyldichlorosilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and other medical applications.
Industry: Utilized in the production of silicone polymers and coatings for silicon and glass surfaces.
Mechanism of Action
The mechanism of action of methyl-o-chlorophenyldichlorosilane involves its reactivity with various chemical reagents. The silicon-chlorine bonds in the compound are highly reactive, allowing it to undergo hydrolysis, reduction, and substitution reactions. These reactions enable the compound to modify other molecules and form new chemical structures .
Comparison with Similar Compounds
Key Properties and Hazards:
- Reactivity : Hydrolyzes readily in the presence of moisture, releasing hydrochloric acid (HCl) .
- Chronic Effects: Repeated exposure may cause bronchitis and pulmonary edema .
- Workplace Exposure Limits: No established occupational exposure limits, necessitating strict safety protocols (e.g., local exhaust ventilation, protective equipment) .
Comparison with Similar Organosilicon Compounds
The following table summarizes structural, physicochemical, and hazard differences between Methylphenyldichlorosilane and related silanes:
Structural and Reactivity Differences
Substituent Effects :
- Methylphenyldichlorosilane’s phenyl group enhances thermal stability compared to Trimethylchlorosilane’s purely aliphatic structure .
- Chlorodimethylvinylsilane ’s vinyl group enables polymerization, unlike Methylphenyldichlorosilane’s phenyl group, which directs reactivity toward electrophilic substitutions .
Hydrolysis Rates :
- Methyltrichlorosilane (three Cl atoms) hydrolyzes faster than Methylphenyldichlorosilane (two Cl atoms), producing more HCl .
Toxicity Profiles :
Research Findings and Industrial Relevance
- Synthetic Utility : Methylphenyldichlorosilane is preferred in phenyl-functionalized silicones for high-temperature applications due to its aromatic stability .
- Safety Protocols : Unlike Methyltrichlorosilane, Methylphenyldichlorosilane lacks established exposure limits, requiring case-specific risk assessments .
- Emerging Alternatives : Chlorodimethylvinylsilane is increasingly used in flexible silicone rubbers, leveraging its vinyl group for UV-curable applications .
Limitations and Data Gaps
- Limited toxicological data exist for ((Chloromethyl)phenylethyl)methyldichlorosilane, necessitating precautionary handling .
- Direct comparisons with Methyl-o-chlorophenyldichlorosilane (ortho-chloro-substituted derivative) are absent in the provided evidence, highlighting a research gap.
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